molecular formula C11H13ClO B7848231 4'-Chloro-2'-methylbutyrophenone

4'-Chloro-2'-methylbutyrophenone

Cat. No. B7848231
M. Wt: 196.67 g/mol
InChI Key: XDSLTUJYUJXFIG-UHFFFAOYSA-N
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Description

4'-Chloro-2'-methylbutyrophenone is a useful research compound. Its molecular formula is C11H13ClO and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Chloro-2'-methylbutyrophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Chloro-2'-methylbutyrophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Degradation Studies

4'-Chloro-2'-methylbutyrophenone, as part of chlorophenol compounds, has been studied in the context of electrochemical degradation. For instance, the degradation of 4-chlorophenol (4-CP), which shares structural similarities with 4'-Chloro-2'-methylbutyrophenone, was investigated during electrochemical oxidation with Ti/RuO2 anodes (Qiao et al., 2021). This study provides insights into the degradation kinetics and the formation of byproducts during the treatment process.

Biosynthesis Research

In the field of biosynthesis, there has been research on the production of compounds structurally related to 4'-Chloro-2'-methylbutyrophenone. For example, Zhou et al. (2016) achieved the biosynthesis of phlorisovalerophenone, a key intermediate of humulone biosynthesis, and 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose (Zhou et al., 2016). This demonstrates the potential of using microbial systems for producing complex organic compounds.

Synthesis and Characterization

The synthesis and characterization of compounds related to 4'-Chloro-2'-methylbutyrophenone have been explored. For example, Wit et al. (2010) discussed the synthesis of 4-alkyl-2-hydroxy-2-methyl-4-butanolides and 4-alkyl-2-methyl-2-buten-4-olides, which are structurally related to 4'-Chloro-2'-methylbutyrophenone (Wit et al., 2010). Such research contributes to the understanding of chemical synthesis pathways and the properties of these compounds.

Liquid-Liquid Extraction Studies

In the domain of chemical engineering, studies have been conducted on the extraction processes involving compounds similar to 4'-Chloro-2'-methylbutyrophenone. For instance, Toure et al. (2018) explored the recovery of tantalum and niobium using 4-methylacetophenone (4-MAcPh), comparing it to methyl isobutyl ketone (MIBK) (Toure et al., 2018). This study highlights the application of related compounds in selective extraction processes.

properties

IUPAC Name

1-(4-chloro-2-methylphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-3-4-11(13)10-6-5-9(12)7-8(10)2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSLTUJYUJXFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-2'-methylbutyrophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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